2-(1-Iodononylidene)cyclopentan-1-one
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Overview
Description
2-(1-Iodononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23IO It is a derivative of cyclopentanone, featuring an iodononylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodononylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate iodononylidene precursor. One common method is the aldol condensation reaction, where cyclopentanone reacts with an aldehyde or ketone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using optimized conditions to maximize yield and purity. The use of solid-base catalysts, such as potassium fluoride impregnated alumina, has been shown to be effective in achieving high yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-Iodononylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or other halide salts can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(1-Iodononylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1-Iodononylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, which lacks the iodononylidene substituent.
2-(1-Bromononylidene)cyclopentan-1-one: A similar compound with a bromine atom instead of iodine.
2-(1-Chlorononylidene)cyclopentan-1-one: Another analog with a chlorine atom.
Uniqueness
2-(1-Iodononylidene)cyclopentan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom can participate in specific substitution reactions and influence the compound’s overall chemical behavior .
Properties
CAS No. |
868700-99-6 |
---|---|
Molecular Formula |
C14H23IO |
Molecular Weight |
334.24 g/mol |
IUPAC Name |
2-(1-iodononylidene)cyclopentan-1-one |
InChI |
InChI=1S/C14H23IO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3 |
InChI Key |
IFTHQPOICQZZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C1CCCC1=O)I |
Origin of Product |
United States |
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